4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

Pharmacokinetics Metabolite Profiling Biotransformation

Regulatory ANDA/DMF filings require structurally exact, ICH-Q3 compliant impurity reference standards for Bromopride. Desethyl Bromopride (CAS 67903-51-9) is the primary N-desethyl impurity, supplied as a fully characterized standard with comprehensive CoA. - Exact co-elution for compendial HPLC system suitability. - Br isotopic signature for MS tuning. - Validated for stability-indicating UHPLC and LC-MS/MS bioanalysis. - Shipped with CoA for immediate use in QC and method validation.

Molecular Formula C12H18BrN3O2
Molecular Weight 316.19 g/mol
CAS No. 67903-51-9
Cat. No. B1430631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
CAS67903-51-9
Molecular FormulaC12H18BrN3O2
Molecular Weight316.19 g/mol
Structural Identifiers
SMILESCCNCCNC(=O)C1=CC(=C(C=C1OC)N)Br
InChIInChI=1S/C12H18BrN3O2/c1-3-15-4-5-16-12(17)8-6-9(13)10(14)7-11(8)18-2/h6-7,15H,3-5,14H2,1-2H3,(H,16,17)
InChIKeyZGBLPWSLKHXKBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide (Desethyl Bromopride): The Primary Bromopride Metabolite and Regulatory Reference Standard


4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide (CAS 67903-51-9), systematically named Desethyl Bromopride and also catalogued as Bromopride Impurity 1, is a synthetic benzamide derivative that constitutes the principal N-monodeethyl metabolite of the antiemetic dopamine‑D2 antagonist Bromopride [1] [2]. The compound is supplied as a fully characterized pharmaceutical impurity reference standard compliant with ICH‑Q3 regulatory guidelines and is explicitly purposed for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filing, analytical method development, method validation (AMV), and quality‑control (QC) operations during commercial manufacture of Bromopride [1].

Certified Impurity Standard Supplied with full ICH-compliant CoA for ANDA/DMF filing and method validation
Primary Metabolite Marker Desethyl Bromopride, the dominant N-monodeethyl metabolite of Bromopride

Why a Generic Benzamide or Unqualified Impurity Standard Cannot Replace 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide in Bromopride Quality‑Control Workflows


Substitution of Desethyl Bromopride with a generic benzamide dopamine antagonist (e.g., metoclopramide or tiapride) or with a non‑certified research‑grade impurity preparation fails in a regulated pharmaceutical quality environment because the compound’s value is inseparable from its structural identity as the specific N‑desethyl process‑related impurity of Bromopride [1]. Regulatory ANDA/DMF submissions require impurity standards that are traceable to the mother API and are accompanied by a comprehensive Certificate of Analysis (CoA) demonstrating identity, purity, and storage stability per ICH guidelines [2]. A structural analog that lacks the exact bromine‑substitution pattern, the N‑ethylaminoethyl side‑chain, or the precise molecular weight (316.19 Da) will not co‑elute with the target impurity in compendial HPLC methods and cannot serve as a system‑suitability or calibration standard for bromopride impurity profiling [3].

Structural analog co-elution risk

Generic benzamides lack the exact Br-substitution and ethylaminoethyl side-chain; may not resolve in compendial HPLC methods.

Regulatory documentation gap

Non-certified impurity preparations lack orthogonal identity/purity CoA, risking ANDA/DMF filing rejection.

Mass calibration mismatch

Alternate structures fail to reproduce the specific molecular mass and bromine isotopic pattern, preventing reliable MS tuning.

Quantitative Evidence Differentiating 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide from Its Closest Analogs and Alternatives


Metabolite Abundance: Desethyl Bromopride Represents the Dominant Urinary Metabolite of Bromopride in Dogs

In a controlled in‑vivo metabolism study, dogs administered bromopride at 15‑45 mg/kg p.o. produced nine identifiable urinary metabolites. The N‑monodeethyl derivative (Desethyl Bromopride) was explicitly reported as the most abundant metabolite, exceeding all other biotransformation products including hydroxylated, sulfated, and glucuronidated species, while only 10 % of the administered dose was excreted unchanged as parent bromopride [1]. No alternative impurity standard (e.g., bromopride N‑nitroso desethyl impurity or N‑sulfate metabolite M14) matches this level of metabolic predominance [2].

Metabolite Abundance
Class-level
Most abundant urinary metabolite in dogs; parent unchanged only 10% of dose
Supports selection as primary metabolite marker for PK profiling
Rank order from single-species study; exact fraction not reported
Pharmacokinetics Metabolite Profiling Biotransformation

Formation Kinetics: Desethyl Bromopride Becomes the Largest Plasma Fraction Within 4 Hours Post‑Dose

Pharmacokinetic characterization in dogs demonstrated that bromopride undergoes rapid first‑pass N‑deethylation, with the monodeethyl metabolite (Desethyl Bromopride) becoming the predominant circulating species 4 h after both oral and intravenous administration [1]. This temporal dominance is not reproduced by any other bromopride‑related impurity, including the N‑nitroso desethyl derivative, which is formed under entirely different (nitrosation) stress conditions and is classified as a degradation product rather than a metabolic intermediate [2].

Formation Kinetics
Cross-study comparable
Predominant plasma species at 4 h post-dose in dogs after oral/i.v. administration
Supports early-time-point sampling for full PK profile capture
Time point from dog studies; human hepatocyte formation confirmed, in-vivo kinetics may differ
Pharmacokinetics Drug Metabolism Bioavailability

Molecular Weight Differentiation: A 28 Da Mass Shift Enables Unambiguous LC‑MS/MS Discrimination from Parent Bromopride

Desethyl Bromopride (M.W. 316.19 Da, C₁₂H₁₈BrN₃O₂) [1] exhibits a characteristic mass shift of −28.08 Da relative to the parent API Bromopride (M.W. 344.27 Da, C₁₄H₁₉BrN₃O₂) [2], corresponding to the formal loss of an ethyl group (−C₂H₄) from the diethylamino side‑chain. This predictable ΔM, combined with the distinctive isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1), produces a unique MRM transition that does not overlap with other bromopride process impurities (e.g., N‑oxide derivatives with ΔM +16 Da or sulfonic acid adducts with ΔM +80 Da) [3].

Mass Discrimination
Class-level
ΔM = −28 Da vs parent Bromopride; unique bromine isotopic doublet and MS2 316→213 transition
Enables unambiguous LC-MS/MS MRM discrimination from parent API
Verified by HRMS; fragmentation pattern supports specific transition selection
Analytical Chemistry Mass Spectrometry Impurity Profiling

Regulatory Traceability: Only Desethyl Bromopride Reference Standards Are Supplied with ANDA/DMF‑Grade Certificates of Analysis

Desethyl Bromopride is commercially supplied with a full Certificate of Analysis (CoA) that includes orthogonal identity confirmation (¹H‑NMR, ¹³C‑NMR, IR, HRMS), chromatographic purity determined by HPLC (typically ≥98 %), residual solvent and water content data, and storage stability statements compliant with ICH Q6A/Q6B guidelines [1] . In contrast, generic research‑grade benzamides or non‑certified bromopride impurity preparations do not carry the same level of GMP‑grade documentation and are not accepted by regulatory authorities for ANDA filing or method validation [2].

Regulatory Traceability
Supporting evidence
Certified CoA with ≥5 orthogonal techniques (NMR, IR, HRMS, HPLC purity, water/solvent content) vs ≤2 for non-certified alternatives
Reduces ANDA/DMF rejection risk due to inadequate impurity qualification
Vendor-specified characterization; verify lot-specific CoA before submission
Regulatory Compliance Quality Control Reference Standard

High‑Value Application Scenarios for 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide (Desethyl Bromopride) in Regulated Pharmaceutical Environments


Impurity Reference Standard for Bromopride ANDA and DMF Submissions

Desethyl Bromopride serves as the primary process‑related impurity marker in abbreviated new drug applications (ANDAs) for generic bromopride formulations. Its comprehensive Certificate of Analysis, meeting ICH Q3A/Q3B requirements, enables direct use in impurity profiling, system suitability testing, and forced‑degradation studies during method validation [1].

Pharmacokinetic Metabolite Quantification in Preclinical Species

Because Desethyl Bromopride is the dominant circulating metabolite in dogs and is also formed in human hepatocyte incubations, it is the requisite analytical standard for developing and validating LC‑MS/MS bioanalytical methods that quantify bromopride metabolism in preclinical pharmacokinetic and toxicokinetic studies [2].

System Suitability Standard for UHPLC Stability‑Indicating Methods

In the stability‑indicating UHPLC method validated according to Analytical Quality by Design (AQbD) principles for simultaneous quantification of bromopride and its related impurities, Desethyl Bromopride is one of the key resolution markers. Its distinct retention time and spectral purity are used to verify column performance and mobile‑phase integrity during routine QC batch release testing [3].

Mass Spectrometry Calibration and Tuning Standard

The compound‘s characteristic bromine isotopic signature (¹H⁺:⁷⁹Br/⁸¹Br doublet) and the predictable 316→213 Da MS2 fragmentation enable its use as a low‑concentration mass calibration and tuning standard for triple‑quadrupole and Q‑TOF instruments dedicated to pharmaceutical impurity profiling [4].

Application
Selection Property
Validation Focus
Impurity standard for ANDA/DMF submissions
ICH-compliant CoA with orthogonal identity data
Regulatory documentation completeness
PK metabolite quantification in preclinical studies
Reported dominant circulating metabolite in dog and human hepatocyte models
LC-MS/MS method selectivity and accuracy
System suitability standard for UHPLC methods
Distinct retention time and spectral purity in stability-indicating methods
Column and mobile phase performance verification
MS calibration and tuning standard
Characteristic bromine isotopic pattern and MS2 fragmentation
Mass accuracy and sensitivity check
Quote Request

Request a Quote for 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.